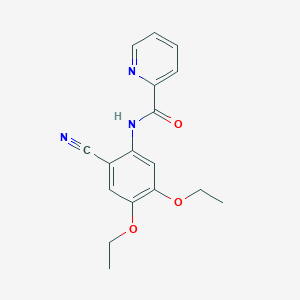

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acrylamide derivatives, including compounds similar to "3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)acrylamide," are of significant interest due to their varied applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. These compounds often exhibit unique physical and chemical properties due to their molecular structure, which includes acrylamide functionalities combined with aromatic substituents.

Synthesis Analysis

The synthesis of acrylamide derivatives typically involves nucleophilic substitution reactions, carbanion reactions, or condensation reactions with appropriate starting materials. For instance, 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an acrylamide-related compound, is synthesized from o-chloroacetophenone and dimethyl carbonate through nucleophilic substitution and carbanion reactions, achieving a total yield of 63.69% (Jianqing Zhang et al., 2019).

Molecular Structure Analysis

Detailed molecular structure analyses, including Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) approaches, help in understanding the non-covalent interactions within the molecules. For example, an analysis of (E)-3-(2,6-dichlorophenyl)-acrylamide revealed various types of non-covalent interactions, such as weak conventional and nonconventional interactions, through topological parameters (A. Shukla et al., 2020).

Chemical Reactions and Properties

Acrylamide derivatives engage in various chemical reactions, including polymerization and complex formation with metals, reflecting their reactivity and potential for creating polymers with specific properties. The synthesis and polymerization of N-(2,4,5-trichlorophenyl) acrylamide, for example, demonstrate its capability to form homopolymers with antimicrobial activity (N. V. Tale & R. Jagtap, 2011).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and optical activity, can be significantly influenced by their molecular structure. Studies on related compounds have utilized techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to investigate these properties.

Chemical Properties Analysis

The chemical properties, including reactivity ratios, polymerization behavior, and interaction with various reagents, are crucial for understanding the application potential of acrylamide derivatives. For instance, the polymerization of acrylamide and its block copolymers in water through Atomic Transfer Radical Polymerization (ATRP) illustrates the controlled synthesis of polyacrylamides with specific molecular weights and properties (D. Wever et al., 2012).

Scientific Research Applications

Polymer Synthesis and Applications

Acrylamide is extensively used in the synthesis of polyacrylamide, which serves various industrial and laboratory purposes. Polyacrylamide applications range from soil conditioning, wastewater treatment, to uses in cosmetic, paper, and textile industries. It also plays a critical role in the laboratory as a medium for protein separation via electrophoresis due to its gel-forming capabilities. The versatility and reactivity of acrylamide make it a cornerstone in polymer chemistry, enabling the creation of materials with tailored properties for specific applications (Friedman, 2003).

Controlled Polymerization Techniques

The development of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), has enabled the precise synthesis of (meth)acrylamides polymers. These advancements allow for the creation of polymers with specific molecular weights and low polydispersity, crucial for applications in drug delivery systems and tissue engineering. The ability to control the polymerization of acrylamides opens new avenues for creating functional materials with applications in biomedicine and materials science (Teodorescu & Matyjaszewski, 2000).

Environmental and Analytical Chemistry

Acrylamide derivatives, including specific chlorophenyl-acrylamides, have been studied for their potential in environmental remediation, such as the photodegradation of harmful phenolic compounds. These compounds serve as photocatalysts or adsorbents in water treatment processes, highlighting the role of acrylamide derivatives in addressing environmental pollution challenges. The synthesis and application of these derivatives in reducing the concentration of toxic phenols in water showcase the intersection of organic synthesis and environmental science, contributing to sustainable solutions for pollution control (Jones, Mafukidze, & Nyokong, 2020).

Neuroprotective Studies

Beyond its applications in materials science and environmental chemistry, research on acrylamide derivatives extends into the biomedical field, investigating their potential neuroprotective effects. Studies focusing on compounds like chrysin, a naturally occurring flavonoid, have shown promise in mitigating acrylamide-induced neurotoxicity. These findings are significant for developing therapeutic strategies against neurodegenerative diseases and understanding the molecular mechanisms underlying neuroprotection (Mehri, Karami, Hassani, & Hosseinzadeh, 2014).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-12-7-9-16(13(2)11-12)19-17(20)10-8-14-5-3-4-6-15(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGFPKSVZWWNQJ-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)